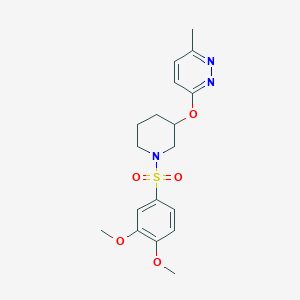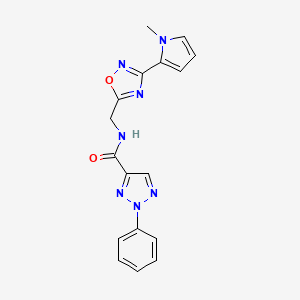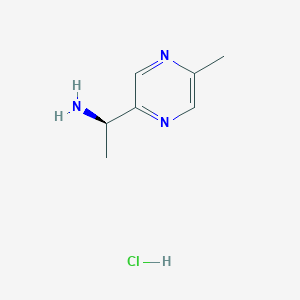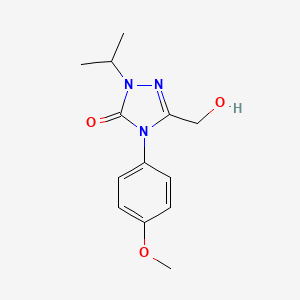
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-((3,4-Dimethoxyphenyl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Vasodilatory Properties
Research on pyrimidine and triazine derivatives has identified a class of compounds with significant vasodilatory properties, potentially relevant to cardiovascular diseases. The synthesis of heterocyclic O-sulfates from di- and triaminopyrimidines demonstrates an innovative approach to developing hypotensive agents acting through vasodilation (McCall et al., 1983).
Antibacterial Applications
The creation of pyrido(2,3-d)pyrimidine derivatives has shown promising antibacterial activity, particularly against gram-negative bacteria. Such compounds, developed from piperazines and related functional groups, underline the potential for developing new antibacterial agents (Matsumoto & Minami, 1975).
Antidepressant Mechanisms
Studies on novel antidepressants like Lu AA21004 highlight the role of compounds with complex structures, including piperidine sulfonamides, in the oxidative metabolism involving multiple cytochrome P450 enzymes. This underlines the compound's potential applicability in understanding and treating major depressive disorders (Hvenegaard et al., 2012).
Supramolecular Chemistry
The interaction of sulfadiazine with pyridines in the formation of co-crystals and salts, involving hydrogen-bond motifs, presents an avenue for exploring the structural basis of drug interactions and the design of pharmaceuticals with improved properties (Elacqua et al., 2013).
Antiproliferative Activities
The exploration of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines underscores the potential for developing novel anticancer agents. This research suggests that compounds with pyridazine and piperazine elements could be effective in cancer treatment (Mallesha et al., 2012).
Mecanismo De Acción
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally similar, have been designed as inhibitors for anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) . These inhibitors work by binding to the active site of these kinases, preventing their normal function and thus inhibiting the growth of cancer cells .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals .
Result of Action
Similar compounds, such as 2-amino-4-(1-piperidine) pyridine derivatives, have been shown to inhibit the growth of cancer cells by targeting specific kinases .
Propiedades
IUPAC Name |
3-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-3-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5S/c1-13-6-9-18(20-19-13)26-14-5-4-10-21(12-14)27(22,23)15-7-8-16(24-2)17(11-15)25-3/h6-9,11,14H,4-5,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAIIMTMZPRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2533592.png)

![4-((5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoic acid hydrochloride](/img/structure/B2533594.png)


![2-Methyl-5-(morpholino(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2533599.png)

![Dimethyl 2-({[(2-cyanoethyl)(methyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B2533602.png)

![N-[cyano(3,5-dichlorophenyl)methyl]-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2533607.png)
![N-(2,4-dimethoxybenzyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2533612.png)

![4-Isopropoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B2533614.png)
![2-[1-(2-Oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2533615.png)